molecular formula C11H12O3 B14062948 3-(Benzyloxy)oxolan-2-one CAS No. 101999-40-0

3-(Benzyloxy)oxolan-2-one

Cat. No.: B14062948
CAS No.: 101999-40-0
M. Wt: 192.21 g/mol
InChI Key: SCNJRDRFVLSPOO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a benzyloxy group attached to the oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)oxolan-2-one typically involves the reaction of benzyl alcohol with oxirane-2-one under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)oxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The oxolan-2-one ring can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and antibacterial agents.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)oxolan-2-one involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. The benzyloxy group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidin-2-one: Known for its antibacterial activity and use in drug development.

    γ-Butyrolactone: Used as a solvent and precursor in the synthesis of other chemicals.

Uniqueness

3-(Benzyloxy)oxolan-2-one is unique due to its specific structure, which imparts distinct reactivity and applications. Unlike oxazolidin-2-one, which is primarily known for its antibacterial properties, this compound has broader applications in chemistry and industry. Compared to γ-butyrolactone, it offers more versatility in synthetic transformations.

Properties

CAS No.

101999-40-0

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-phenylmethoxyoxolan-2-one

InChI

InChI=1S/C11H12O3/c12-11-10(6-7-13-11)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

SCNJRDRFVLSPOO-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1OCC2=CC=CC=C2

Origin of Product

United States

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